

An In-depth Technical Guide to the Electron-Donating Properties of DalPhos Ligands

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Compound of Interest

Compound Name: *Danphos*

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Introduction

The efficacy of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, is profoundly influenced by the steric and electronic properties of the ancillary ligands. Among the vast library of phosphine ligands developed, the DalPhos family of ligands has emerged as a powerful class of bulky and electron-rich ligands, enabling challenging transformations in catalysis. This technical guide provides an in-depth analysis of the electron-donating properties of DalPhos ligands, with a focus on their characterization, impact on catalytic activity, and the experimental methodologies used to evaluate these properties. While the term "**Danphos**" was specified, our extensive search of the chemical literature indicates that this is likely a common misspelling of the well-established "DalPhos" ligand family, developed by the Stradiotto group at Dalhousie University. This guide will therefore focus on the DalPhos ligands.

DalPhos ligands are characterized by a di(1-adamantyl)phosphino group, which imparts significant steric bulk, and a P,N-ligand framework.^[1] The electronic nature of these ligands can be modulated by modifications to the nitrogen-containing moiety, leading to variants such as Me-DalPhos and Mor-DalPhos.^{[1][2]} These ligands have demonstrated exceptional performance in various palladium- and nickel-catalyzed reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.^{[3][4][5][6][7][8]}

Quantifying Electron-Donating Properties

The electron-donating ability of a phosphine ligand is a critical parameter that dictates its influence on the catalytic cycle. Several experimental and computational methods are employed to quantify this property.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating or -withdrawing ability of a phosphine ligand.^{[9][10]} It is determined experimentally by measuring the frequency of the A_1 symmetric C-O vibrational mode ($\nu(\text{CO})$) of a nickel tricarbonyl complex, $[\text{LNi}(\text{CO})_3]$, using infrared (IR) spectroscopy.^{[9][10]} A more electron-donating ligand increases the electron density on the metal center, which in turn leads to stronger π -backbonding from the metal to the antibonding π^* orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower $\nu(\text{CO})$ stretching frequency.^{[9][10]}

While specific TEP values for the DaIPhos ligand family are not readily available in the surveyed literature, their classification as "electron-rich" is based on their performance in catalytic reactions that are promoted by such ligands.^{[4][5][6]} For comparison, the TEP values for some common phosphine ligands are presented in Table 1.

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

Ligand	TEP (cm^{-1})
$\text{P}(\text{t-Bu})_3$	2056.1
PCy_3	2056.4
PPh_3	2068.9
$\text{P}(\text{OPh})_3$	2085.3
PF_3	2110.7

Data sourced from various literature reports.

pKa Values

The pKa of the conjugate acid of a phosphine ligand can also provide insight into its electron-donating ability. A higher pKa value generally corresponds to a more basic and, by extension, a more electron-donating phosphine. The determination of pKa values is typically performed using potentiometric or spectrophotometric titration methods. Similar to TEP data, specific experimentally determined pKa values for DalPhos ligands are not prominently reported in the literature.

Computational Studies

Density Functional Theory (DFT) calculations have become a powerful tool for predicting the electronic properties of phosphine ligands.^{[11][12]} These computational methods can be used to calculate properties such as the energy of the highest occupied molecular orbital (HOMO) of the phosphine, which correlates with its σ -donating ability, and to model the IR frequencies of metal-carbonyl complexes to predict TEP values.^{[11][12]} Computational studies on DalPhos ligands have highlighted their steric and electronic features that contribute to their catalytic efficacy.^{[3][6]}

Experimental Protocols

Synthesis of DalPhos Ligands

The synthesis of DalPhos ligands generally involves the reaction of a lithiated aromatic precursor with a di(1-adamantyl)phosphine chloride. The synthesis of Mor-DalPhos is provided as a representative example.

Synthesis of Mor-DalPhos:

- To a solution of 2-bromo-N,N-dimethylaniline in anhydrous THF at -78 °C is added n-butyllithium dropwise.
- The resulting solution is stirred at this temperature for 1 hour.
- A solution of di(1-adamantyl)phosphine chloride in anhydrous THF is then added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.

- The reaction is quenched with saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford Mor-DalPhos.

This is a generalized procedure and may require optimization for specific scales and conditions.

Determination of Tolman Electronic Parameter (TEP)

The following is a general protocol for the determination of the TEP of a phosphine ligand using a $\text{Ni(CO)}_3\text{L}$ complex.

- **Synthesis of the $[\text{Ni(CO)}_3(\text{L})]$ complex:** In a glovebox, a solution of the phosphine ligand (L) in a suitable solvent (e.g., pentane or THF) is added to a solution of $[\text{Ni(CO)}_4]$ in the same solvent at room temperature. The reaction is typically rapid and proceeds with the evolution of CO gas.
- **IR Spectroscopy:** The reaction mixture is transferred to an IR cell with CaF_2 or KBr windows. The IR spectrum is recorded, and the frequency of the A_1 symmetric CO stretching vibration is identified.
- **Data Analysis:** The measured $\nu(\text{CO})$ value is the Tolman Electronic Parameter for the ligand L.

Safety Note: Nickel tetracarbonyl ($[\text{Ni(CO)}_4]$) is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that can be used to probe the electronic properties of ligands by measuring their oxidation potential. More electron-rich ligands are more easily oxidized and thus exhibit lower oxidation potentials.

- **Sample Preparation:** A solution of the phosphine ligand is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
- **Electrochemical Cell Setup:** A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- **Data Acquisition:** The potential of the working electrode is swept linearly with time, and the resulting current is measured.
- **Data Analysis:** The oxidation potential of the ligand is determined from the resulting voltammogram.

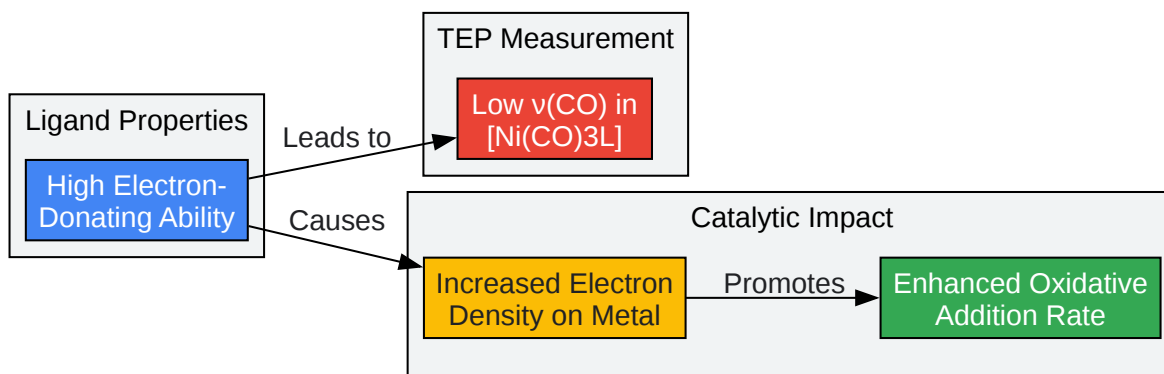
31P NMR Spectroscopy

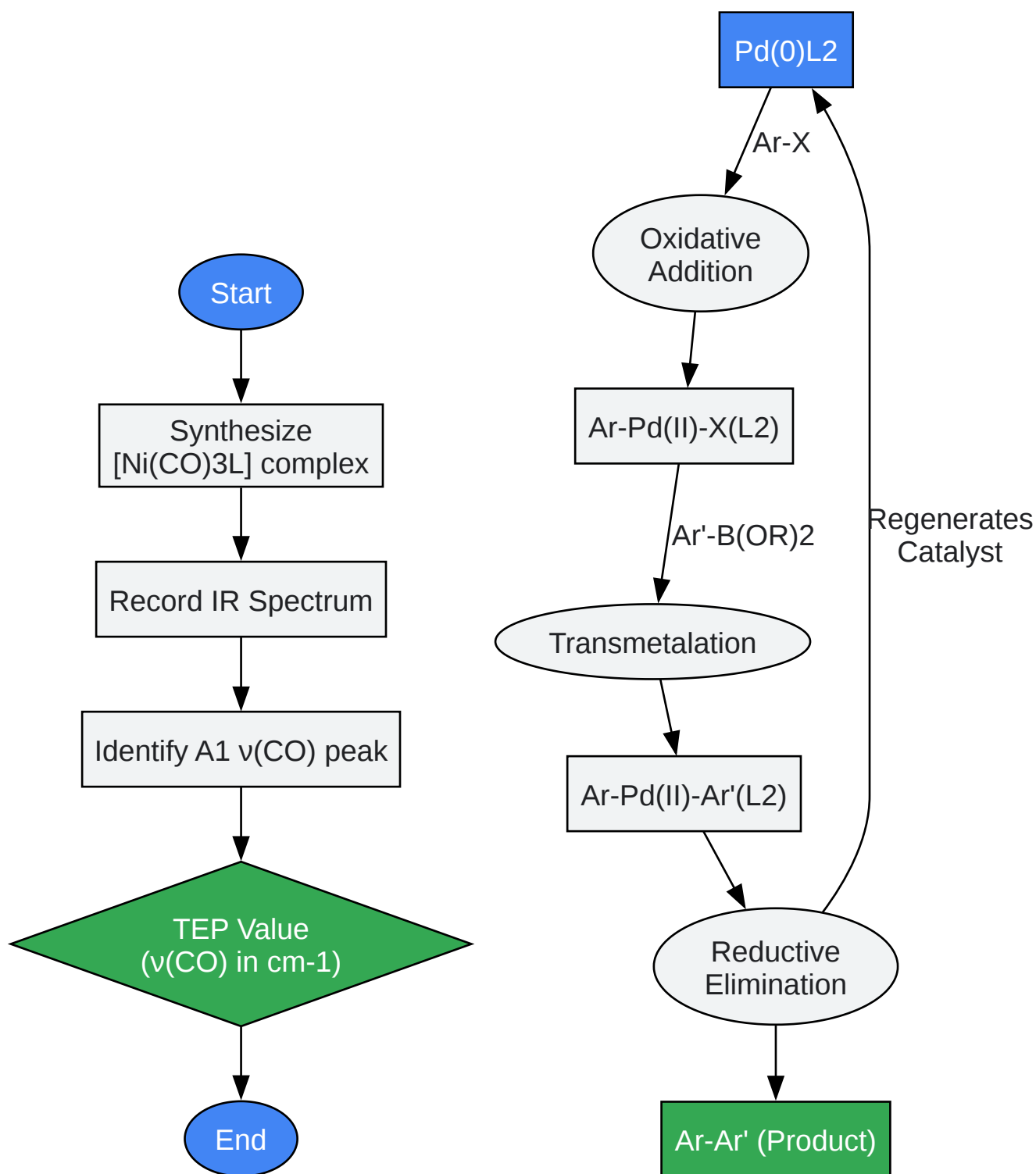
³¹P NMR spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes.^{[13][14][15][16][17]} The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. Generally, more electron-donating phosphine ligands exhibit ³¹P NMR signals at a higher field (more negative ppm values).

- **Sample Preparation:** A solution of the phosphine ligand is prepared in a suitable deuterated solvent.
- **Data Acquisition:** The ³¹P NMR spectrum is acquired on an NMR spectrometer.
- **Data Analysis:** The chemical shift of the phosphorus signal is recorded and compared to those of other phosphine ligands to provide a qualitative assessment of its electron-donating ability.

Visualizations

Logical Relationship of TEP and Catalytic Activity





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